Fenofibric acid
Overview
Description
Fenofibric acid is the active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .
Synthesis Analysis
Fenofibric acid can be synthesized through various methods. One such method involves the cocrystallization of fenofibrate with benzoic acid to increase its aqueous solubility and dissolution rate . Another method involves the reaction of fenofibric acid with dry THF .Molecular Structure Analysis
Fenofibric acid has a molecular formula of C17H15ClO4 and a molecular weight of 318.7 g/mol . It is a monocarboxylic acid that is 2-methylpropanoic acid substituted by a 4-(4-chlorobenzoyl)phenoxy group at position 2 .Chemical Reactions Analysis
Fenofibric acid is highly lipophilic, virtually insoluble in water, and poorly absorbed . Its bioavailability can be improved by coadministration with meals or by using micronized and nanoparticle formulations of fenofibrate with reduced particle sizes .Physical And Chemical Properties Analysis
Fenofibric acid is a chlorobenzophenone, a monocarboxylic acid, and an aromatic ketone . Due to its high hydrophilicity and poor absorption profile, prodrugs and other conjugated compounds of fenofibric acid, such as choline fenofibrate, have been developed for improved solubility, gastrointestinal absorption, and bioavailability .Scientific Research Applications
Pharmacological and Lipid-Lowering Effects
Fenofibrate, widely used in the treatment of hyperlipidemia, operates through its active metabolite, fenofibric acid. Fenofibric acid's efficacy in managing hypertriglyceridemia and combined hyperlipidemia has been well-documented in clinical trials. An investigational molecule, ABT-335, a salt of fenofibric acid, has shown promise for combined use with statins, potentially offering a safe and effective treatment for patients with mixed dyslipidemia at high cardiovascular risk (Filippatos & Milionis, 2008).
Formulation and Bioavailability
Various fenofibrate formulations have been developed to improve bioavailability, with micronized and nanoparticle versions achieving greater solubility. The hydrophilic choline salt of fenofibric acid stands out for its high bioavailability, allowing administration without regard to meals and absorption throughout the gastrointestinal tract. Healthcare providers should note the differences in bioavailability across formulations to avoid medication errors due to non-equivalency on a milligram-to-milligram basis (Hua Ling, J. Luoma, & D. Hilleman, 2013).
Potential in Diabetic Retinopathy Treatment
Clinical and experimental studies suggest fenofibrate's potential as a systemic treatment for diabetic retinopathy. Major randomized controlled trials, FIELD and ACCORD-Eye, have indicated fenofibrate's efficacy in slowing the progression of diabetic retinopathy, particularly in type 2 diabetes patients. The proposed mechanisms involve lipid and nonlipid pathways, including effects on apoptosis, oxidative stress, inflammation, and neuroprotection (T. Wong, R. Simó, & P. Mitchell, 2012).
Addressing Metabolic Syndrome
Fenofibrate has shown significant benefits in managing dyslipidemia associated with metabolic syndrome (MetS), effectively reducing serum triglycerides, increasing HDL cholesterol, and modestly reducing LDL cholesterol. Its potential synergistic effects with statins could address residual risks in dyslipidemic patients, particularly those with MetS. However, the exact genetic determinants of the variability in response to fenofibrate treatment and its impact on lipid levels remain to be fully understood (A. Kraja et al., 2010).
Lipid Profile Improvement with Fenofibric Acid-Statin Combination
Combining fenofibric acid with statins has shown enhanced lipid profile improvement compared to statin monotherapy, particularly in patients with mixed dyslipidemia, including those with type 2 diabetes and the elderly. This combination might offer a viable strategy to further reduce cardiovascular risk in these high-risk populations, although clinical trials on cardiovascular disease events are yet to be conducted (T. Filippatos, 2012).
Safety And Hazards
Future Directions
Fenofibric acid and its formulations continue to be studied for their potential benefits. For instance, a recently introduced hydrophilic choline salt of fenofibric acid can be taken without regard to meals, is absorbed throughout the gastrointestinal tract, has the highest bioavailability among marketed formulations, and is approved for coadministration with a statin . Additionally, fenofibrate and fenofibric acid have been suggested as potential osteoporosis treatments .
properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041030 | |
Record name | Fenofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid. | |
Record name | Fenofibric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fenofibric acid | |
CAS RN |
42017-89-0 | |
Record name | Fenofibric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenofibric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenofibric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 42017-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |
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Record name | Fenofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOFIBRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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